molecular formula C21H17F2N3O3 B2442266 1-(4-fluorobenzyl)-N'-(2-(4-fluorophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105242-98-5

1-(4-fluorobenzyl)-N'-(2-(4-fluorophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No.: B2442266
CAS No.: 1105242-98-5
M. Wt: 397.382
InChI Key: IEEDOVCVXSQBKB-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-N'-(2-(4-fluorophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C21H17F2N3O3 and its molecular weight is 397.382. The purity is usually 95%.
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Biological Activity

1-(4-fluorobenzyl)-N'-(2-(4-fluorophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide (CAS Number: 1105242-98-5) is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

  • Molecular Formula : C21H17F2N3O3
  • Molecular Weight : 397.4 g/mol
  • Structure : The compound features a dihydropyridine core, which is known for various biological activities.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant activity can be quantitatively assessed using assays such as DPPH and ABTS.

Anticancer Activity

Several studies have explored the anticancer potential of dihydropyridine derivatives. For instance, compounds structurally related to this compound have been shown to inhibit cell proliferation in various cancer cell lines.

StudyCell LineIC50 ValueMechanism of Action
Ali et al. (2012)Human pancreatic cancer (Patu8988)Not specifiedInduces apoptosis via caspase activation
Bender et al. (2009)Human gastric cancer (SGC7901)Not specifiedInhibits cell cycle progression

Enzyme Inhibition

The compound may also exhibit inhibitory effects on key enzymes involved in metabolic pathways. For example, similar compounds have been tested for their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are significant in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects may include:

  • Free Radical Scavenging : Reducing oxidative stress by neutralizing free radicals.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through caspase pathways.
  • Enzyme Modulation : Altering the activity of enzymes crucial for cellular signaling and metabolism.

Case Studies

  • Anticancer Efficacy
    • In vitro studies demonstrated that derivatives with similar structures inhibited the growth of various cancer cell lines more effectively than standard treatments.
    • Mechanistic studies revealed that these compounds could activate apoptotic pathways, leading to increased rates of cell death in targeted cancer cells.
  • Neuroprotective Effects
    • Research has indicated that certain dihydropyridine derivatives can protect neuronal cells from oxidative damage, suggesting potential applications in treating neurodegenerative diseases.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)acetyl]-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O3/c22-16-7-3-14(4-8-16)12-19(27)24-25-20(28)18-2-1-11-26(21(18)29)13-15-5-9-17(23)10-6-15/h1-11H,12-13H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEDOVCVXSQBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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